![molecular formula C20H15ClN2O5 B1225524 N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1225524.png)
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is an aromatic amide and a member of furans.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide have demonstrated significant antimicrobial activities. In a study by Kolisnyk et al. (2015), novel derivatives of a similar structure exhibited higher activity than reference drugs against certain microbial strains, including Bacillus subtilis and Candida albicans.
Antiallergic Properties
A study conducted by Georgiev et al. (1987) described the synthesis of similar compounds with potent antiallergic activity. These compounds showed significant inhibition of actions triggered by allergens such as serotonin and histamine in rats.
Synthesis Techniques
Research by Saemian et al. (2012) provides insights into the synthesis of structurally similar compounds, highlighting the methodologies that can be applied to the synthesis of N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide for various research purposes.
Anti-Inflammatory Activity
Kalsi et al. (1990) conducted a study on similar compounds, finding them to have anti-inflammatory properties. The study compared the anti-inflammatory and ulcerogenic activities of these compounds with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).
Structural Analysis
Studies like the one by Kubicki et al. (2000) have focused on the crystal structures of similar compounds, providing valuable insights into their molecular configurations and interactions.
Biological Activity
Patel et al. (2010) reported on the preparation and in vitro antimicrobial screening of compounds analogous to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide, indicating the potential for similar biological activities (Patel et al., 2010).
Synthesis and Evaluation as Antimicrobial Agents
Chambhare et al. (2003) synthesized and evaluated the antibacterial and antimycobacterial activity of compounds structurally related to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide (Chambhare et al., 2003).
Propriétés
Nom du produit |
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide |
|---|---|
Formule moléculaire |
C20H15ClN2O5 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-(furan-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H15ClN2O5/c21-14-11-13(4-5-15(14)23-20(25)17-2-1-7-26-17)22-19(24)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,22,24)(H,23,25) |
Clé InChI |
VAGNSHOVECQQTP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



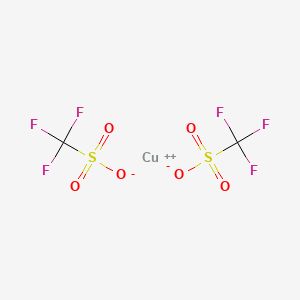
![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
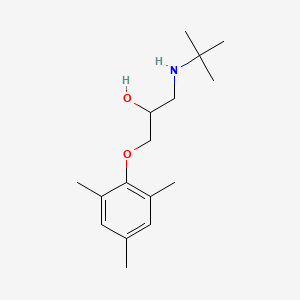
![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
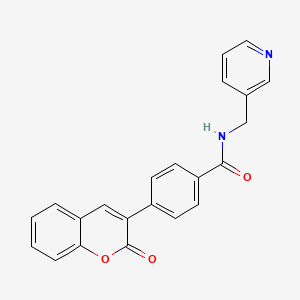
![N-[2-(3-chlorophenyl)ethyl]-2-[[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio]acetamide](/img/structure/B1225456.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)
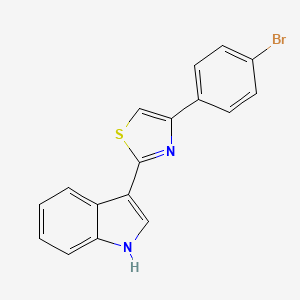
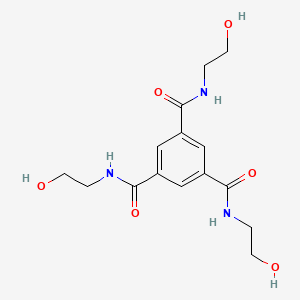
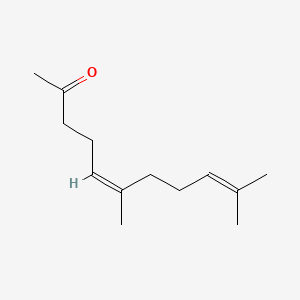
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![(2Z)-2-[3-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-1,3-benzothiazin-2-ylidene]acetonitrile](/img/structure/B1225468.png)